1-Chloro-4-(1-methoxyethyl)benzene CAS number and molecular weight
1-Chloro-4-(1-methoxyethyl)benzene CAS number and molecular weight
This guide provides a comprehensive technical overview of 1-Chloro-4-(1-methoxyethyl)benzene, a substituted aromatic compound with significant potential in synthetic chemistry. It is designed for researchers, scientists, and professionals in drug development, offering insights into its properties, synthesis, and applications. This document emphasizes the causal relationships in experimental design and provides robust, verifiable data to ensure scientific integrity.
Core Molecular Identity and Physicochemical Properties
1-Chloro-4-(1-methoxyethyl)benzene is a chiral molecule, existing as a racemic mixture and as individual enantiomers. The subtle yet critical distinction between these forms is paramount in stereoselective synthesis, a cornerstone of modern pharmaceutical development.
Table 1: Key Physicochemical and Identification Data
| Property | Racemic 1-Chloro-4-(1-methoxyethyl)benzene | (S)-1-Chloro-4-(1-methoxyethyl)benzene |
| CAS Number | 20001-59-6[1][2] | 646041-14-7[3] |
| Molecular Formula | C₉H₁₁ClO[1][2] | C₉H₁₁ClO[3] |
| Molecular Weight | 170.64 g/mol [1][2] | 170.63 g/mol [3] |
| Physical State | Liquid[1] | Not explicitly stated, likely a liquid |
| InChI Key | Not available for racemate | YLCHCCZZZCBZOS-ZETCQYMHSA-N[3] |
The presence of a stereocenter at the benzylic carbon, which is bonded to the methoxy group, gives rise to its chirality. This structural feature is a critical consideration in its synthetic applications, particularly in asymmetric synthesis where the three-dimensional arrangement of atoms is crucial for biological activity.
Synthesis and Stereochemical Control
The synthesis of 1-Chloro-4-(1-methoxyethyl)benzene can be approached from multiple angles, with the choice of pathway often dictated by the desired stereochemical outcome.
Racemic Synthesis: A Nucleophilic Substitution Approach
A common and direct method for producing the racemic mixture involves the nucleophilic substitution of a benzylic halide. This approach is favored for its efficiency and the ready availability of starting materials.
Workflow 1: Racemic Synthesis
Caption: Racemic synthesis via Williamson ether synthesis.
Protocol 1: Synthesis of Racemic 1-Chloro-4-(1-methoxyethyl)benzene
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Deprotonation: To a solution of 1-(4-chlorophenyl)ethanol in anhydrous tetrahydrofuran (THF) at 0 °C, add sodium hydride (NaH) portion-wise. The evolution of hydrogen gas indicates the formation of the alkoxide. Causality: The strong base, NaH, is required to deprotonate the secondary alcohol, forming a nucleophilic alkoxide. THF is an ideal aprotic solvent that will not interfere with the strong base.
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Alkylation: To the resulting alkoxide solution, add methyl iodide (CH₃I) dropwise. Allow the reaction to warm to room temperature and stir for several hours. Causality: Methyl iodide is an excellent electrophile for Sₙ2 reactions, leading to the formation of the methyl ether with high efficiency.
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Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Enantioselective Synthesis: The Chiral Advantage
For applications in drug development, obtaining a single enantiomer is often essential. This can be achieved through enzymatic kinetic resolution, a technique that leverages the stereoselectivity of enzymes.
Workflow 2: Enantioselective Synthesis via Enzymatic Resolution
Caption: Enantioselective synthesis workflow.
Protocol 2: Enzymatic Kinetic Resolution and Subsequent Methylation
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Enzymatic Acylation: Dissolve racemic 1-(4-chlorophenyl)ethanol in a suitable organic solvent. Add a lipase enzyme (e.g., from Candida antarctica) and an acyl donor such as vinyl acetate.[3] The reaction is monitored until approximately 50% conversion is achieved. Causality: The lipase selectively acylates one enantiomer (typically the (R)-enantiomer), leaving the other enantiomer ((S)-alcohol) unreacted. Vinyl acetate is an irreversible acyl donor, which drives the reaction forward.
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Separation: After the reaction, the acylated (R)-ester and the unreacted (S)-alcohol can be separated by column chromatography.
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Methylation of the (S)-enantiomer: The isolated (S)-1-(4-chlorophenyl)ethanol can then be methylated following the procedure outlined in Protocol 1 to yield (S)-1-Chloro-4-(1-methoxyethyl)benzene.
Spectroscopic and Analytical Characterization
Rigorous structural confirmation is a prerequisite for the use of 1-Chloro-4-(1-methoxyethyl)benzene in any research or development context. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are indispensable for this purpose.[3]
Table 2: Expected Spectroscopic Data
| Technique | Expected Observations |
| ¹H NMR | Signals for aromatic protons, a quartet for the benzylic proton, a singlet for the methoxy group, and a doublet for the methyl group at the chiral center. |
| ¹³C NMR | Distinct signals for the aromatic carbons, the benzylic carbon, the methoxy carbon, and the methyl carbon. |
| Mass Spec (EI) | A molecular ion peak corresponding to the molecular weight (170.64 or 170.63 g/mol ), along with characteristic fragmentation patterns. |
Self-Validation Note: The integration of the proton signals in the ¹H NMR spectrum should correspond to the number of protons in each environment. The chemical shifts will be influenced by the electron-withdrawing effect of the chlorine atom and the electron-donating effect of the methoxy group.
Applications in Research and Development
The bifunctional nature of 1-Chloro-4-(1-methoxyethyl)benzene, possessing both an aryl chloride and a chiral benzylic ether, makes it a versatile intermediate in organic synthesis.[3]
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Cross-Coupling Reactions: The aryl chloride moiety can participate in a variety of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-heteroatom bonds.
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Chiral Building Block: The chiral center can be used to introduce stereochemistry into a target molecule, which is of paramount importance in the synthesis of pharmaceuticals and other biologically active compounds.[3]
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Mechanistic Studies: The compound can serve as a substrate for studying the mechanisms of nucleophilic substitution and elimination reactions at the benzylic position.
Safety and Handling
As with all chemical reagents, proper safety precautions must be observed when handling 1-Chloro-4-(1-methoxyethyl)benzene.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
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Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of vapors.
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Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials.
Always consult the Safety Data Sheet (SDS) for detailed safety and handling information before use.
References
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Hoffman Fine Chemicals, CAS 20001-59-6 | 1-Chloro-4-(1-methoxyethyl)benzene, [Link]
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Portos de Galicia, 20001-59-6 | 1-Chloro-4-(1-methoxyethyl)benzene, [Link]
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US EPA, Benzene, 1-chloro-4-(1-methylethyl)- - Substance Details, [Link]
